
Hydrocortisone phosphate (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrocortisone phosphate (sodium) is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is commonly used for its anti-inflammatory and immunosuppressive properties. This compound is particularly effective in treating conditions such as congenital adrenal hyperplasia, emergency asthma, hypersensitivity, and various inflammatory disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrocortisone phosphate (sodium) can be synthesized by reacting hydrocortisone succinate with a buffer solution at temperatures ranging from 0-80°C for 1-4 hours. The pH value is controlled between 5-8. After the reaction, the solution is allowed to stand for 1-4 hours at temperatures below 40°C. An alkaline solution is then added until the pH reaches 7.5-11.0, followed by filtration to obtain hydrocortisone sodium succinate .
Industrial Production Methods
The industrial production of hydrocortisone phosphate (sodium) involves the use of acetone as a solvent, high-temperature reflux, and subsequent removal of acetone. The product is then treated with a phosphate buffer solution to adjust the pH, followed by filtration to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrocortisone phosphate (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various hydrocortisone derivatives, which are used in different pharmaceutical applications.
Applications De Recherche Scientifique
Hydrocortisone phosphate (sodium) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study the behavior of glucocorticoids.
Biology: It is used in cell culture studies to investigate the effects of glucocorticoids on cell growth and differentiation.
Mécanisme D'action
Hydrocortisone phosphate (sodium) exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes. This binding regulates the transcription of genes involved in inflammatory and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cortisol 21-phosphate
- Hydrocortisone 21-phosphate
- Hydrocortisone disodium phosphate
Uniqueness
Hydrocortisone phosphate (sodium) is unique due to its high solubility and rapid onset of action. It is particularly effective in emergency situations where quick relief from inflammation and hypersensitivity is required .
Propriétés
Formule moléculaire |
C21H29Na2O8P |
|---|---|
Poids moléculaire |
486.4 g/mol |
Nom IUPAC |
disodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C21H31O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1 |
Clé InChI |
RYJIRNNXCHOUTQ-OJJGEMKLSA-L |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)([O-])[O-])O)C)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


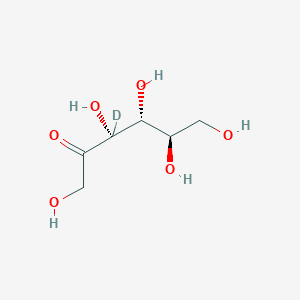


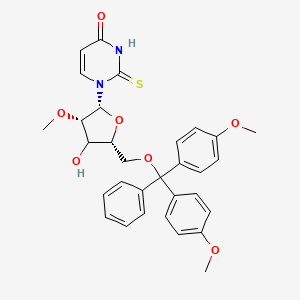
![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)
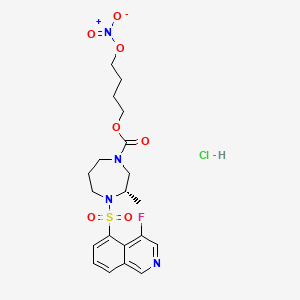
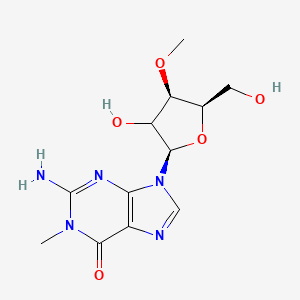

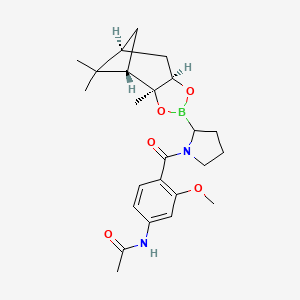

![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12402571.png)
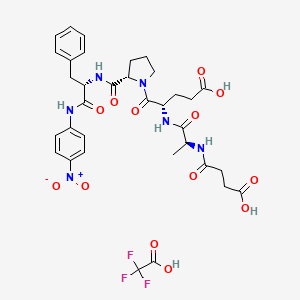
![N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B12402582.png)

